molecular formula C15H16ClN3O3S B468092 1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea CAS No. 650584-58-0

1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea

Cat. No.: B468092
CAS No.: 650584-58-0
M. Wt: 353.8g/mol
InChI Key: OPIBSWJEHSMMBD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a ureido group, and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with N,N-dimethylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the ureido linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylureido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-bromophenyl)ureido)-N,N-dimethylbenzenesulfonamide
  • 4-(3-(4-methylphenyl)ureido)-N,N-dimethylbenzenesulfonamide
  • 4-(3-(4-nitrophenyl)ureido)-N,N-dimethylbenzenesulfonamide

Uniqueness

1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIBSWJEHSMMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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